molecular formula C10H13ClSi B8439436 1-Chloro-1-phenyl-1-silacyclopentane CAS No. 7488-24-6

1-Chloro-1-phenyl-1-silacyclopentane

Cat. No. B8439436
M. Wt: 196.75 g/mol
InChI Key: YSIVTLKOXHCOIE-UHFFFAOYSA-N
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Patent
US05502229

Procedure details

A mixture of 25 parts of 1,4-dibromobutane and 50 parts of tetrahydrofuran was added dropwise over a period of 2 hours to a mixture of 200 parts of tetrahydrofuran, 80 parts phenylmethyldichlorosilane, and 25 parts of magnesium turnings. The reaction solution was heated under reflux for 1 hour, and the magnesium salt was then removed by filtration. Vacuum distillation of the filtrate subsequently yielded 20 parts 1-phenyl-1-chlorosilacyclopentane.
[Compound]
Name
25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
200
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
phenylmethyldichlorosilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5]Br.[C:7]1([CH2:13][SiH:14]([Cl:16])Cl)[CH:12]=[CH:11]C=CC=1.[Mg].O1CC[CH2:20][CH2:19]1>>[C:2]1([Si:14]2([Cl:16])[CH2:11][CH2:12][CH2:7][CH2:13]2)[CH:20]=[CH:19][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
25
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Two
Name
200
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
phenylmethyldichlorosilane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C[SiH](Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the magnesium salt was then removed by filtration
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation of the filtrate

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)[Si]1(CCCC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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